molecular formula C11H15NO2 B1441913 2-Amino-4-M-tolyl-butyric acid CAS No. 225233-70-5

2-Amino-4-M-tolyl-butyric acid

Cat. No.: B1441913
CAS No.: 225233-70-5
M. Wt: 193.24 g/mol
InChI Key: HEJMMMOBDAVUBT-UHFFFAOYSA-N
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Description

2-Amino-4-M-tolyl-butyric acid is an organic compound with the molecular formula C₁₂H₁₈N₂O₂ It is a derivative of butyric acid and contains an amino group and a methyl group on the benzene ring

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting ketone is then reduced to the corresponding amine.

  • Reductive Amination: This involves the reaction of 4-methylbenzene-1,2-diamine with butyric acid in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Hydrolysis of N-alkylated derivatives: The compound can also be synthesized by hydrolyzing N-alkylated derivatives of 2-amino-4-methylbutyric acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Concentrated nitric acid (HNO₃) or halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: this compound amine oxide.

  • Reduction: 2-Amino-4-M-tolyl-butan-1-ol.

  • Substitution: Nitro- or halogenated derivatives of this compound.

Mechanism of Action

Scientific Research Applications

2-Amino-4-M-tolyl-butyric acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and metabolic diseases.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

  • 2-Aminobutyric acid

  • 4-Methylbenzene-1,2-diamine

  • 4-(m-Tolyl)butanoic acid

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Properties

IUPAC Name

2-amino-4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJMMMOBDAVUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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